molecular formula C23H24N2O4 B4063014 methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate

methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate

Cat. No.: B4063014
M. Wt: 392.4 g/mol
InChI Key: RHXOLDQLDAQJFC-FQEVSTJZSA-N
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Description

Methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities, including those with benzoxazole moieties and amino acid derivatives, have been synthesized and characterized through various methodologies. For example, synthesis techniques such as click chemistry and reactions involving amino alcohols have been employed to produce compounds with potential biological activities or for further chemical transformations (Ahmed et al., 2016) (Percino & Hernández, 2007).

Potential Biological Activities

  • Research on benzoxazole derivatives and related structures has explored their potential biological activities. For instance, compounds have been evaluated for properties such as cytotoxicity, antimicrobial activity, and xanthine oxidase inhibitory activity, which could indicate potential pharmaceutical applications (Ikram et al., 2015) (Reddy & Rao, 2008).

Photophysical Properties

  • The photophysical properties of compounds containing benzoxazole units or related heterocyclic structures have been studied, highlighting their potential in applications such as fluorescent probes for bioimaging. These studies provide insights into how modifications to the molecular structure can influence photophysical behavior, which is relevant for designing compounds with specific optical properties (Chang et al., 2019).

Chemical Transformations and Methodologies

  • Research has also focused on developing methodologies for synthesizing compounds with complex structures, including those involving cyclopalladated complexes and Schiff base ligands. These studies contribute to the broader field of synthetic chemistry by providing novel routes for creating compounds with potential catalytic, optical, or biological functions (Fuchita et al., 1997).

Properties

IUPAC Name

methyl (2S)-2-[(2-cyclohexyl-1,3-benzoxazole-6-carbonyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-28-23(27)20(15-8-4-2-5-9-15)25-21(26)17-12-13-18-19(14-17)29-22(24-18)16-10-6-3-7-11-16/h2,4-5,8-9,12-14,16,20H,3,6-7,10-11H2,1H3,(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXOLDQLDAQJFC-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate
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methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate
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methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate
Reactant of Route 4
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methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate
Reactant of Route 5
methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-{[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate

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